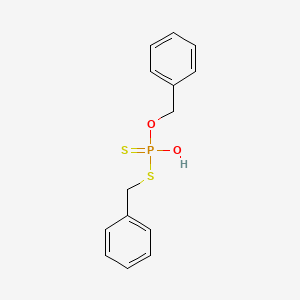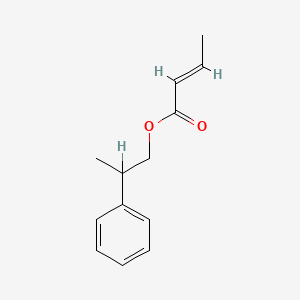![molecular formula C14H15N3O2 B15176777 3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one CAS No. 13365-46-3](/img/structure/B15176777.png)
3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 100869 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
The synthesis of NSC 100869 involves several steps, each requiring specific conditions and reagents. The synthetic route typically starts with the preparation of a precursor compound, which is then subjected to a series of chemical reactions to yield NSC 100869. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing them for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
NSC 100869 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 100869 may yield a different product compared to its reduction or halogenation.
Aplicaciones Científicas De Investigación
NSC 100869 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 100869 could be explored for its potential to treat certain diseases or conditions. Additionally, in industry, this compound might be used in the production of materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 100869 involves its interaction with specific molecular targets and pathways within cells. This compound may bind to certain proteins or enzymes, altering their activity and thereby affecting cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context in which NSC 100869 is used.
Propiedades
Número CAS |
13365-46-3 |
|---|---|
Fórmula molecular |
C14H15N3O2 |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
3-benzyl-6-methyl-4,7-dihydro-2H-pyrimido[4,5-e][1,3]oxazin-8-one |
InChI |
InChI=1S/C14H15N3O2/c1-10-15-12-8-17(7-11-5-3-2-4-6-11)9-19-13(12)14(18)16-10/h2-6H,7-9H2,1H3,(H,15,16,18) |
Clave InChI |
ZKSVGOKGJLZDJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=O)N1)OCN(C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


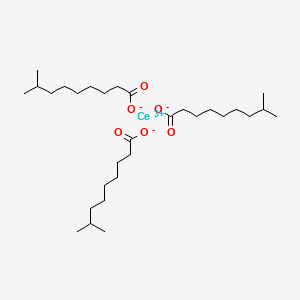

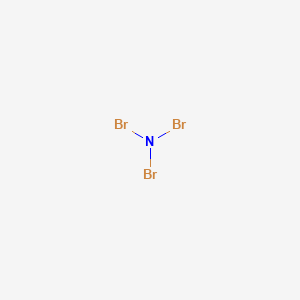
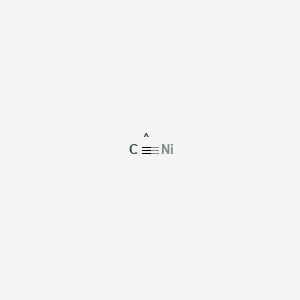

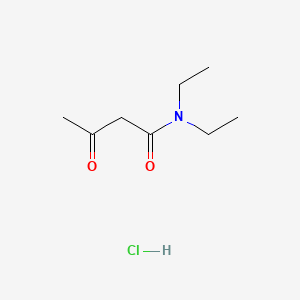

![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)
